Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate
Overview
Description
Preparation Methods
The synthesis of propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester typically involves the condensation reaction of benzene-1,4-dicarbaldehyde with diethyl malonate in the presence of a base . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester has several scientific research applications:
Mechanism of Action
The mechanism by which propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester exerts its effects involves the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, preventing the UV radiation from reaching and damaging the underlying material . The molecular targets include the ester groups and the aromatic ring, which are responsible for the UV absorption properties .
Comparison with Similar Compounds
Propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester is unique due to its high UV absorption efficiency and stability. Similar compounds include:
- Propanedioic acid, 2-(phenylmethylene)-, 1,3-bis(2-ethylhexyl) ester (CAS No. 5468-28-0)
- Propanedioic acid, 2-(3-phenyl-2-propen-1-ylidene)-, 1,3-diethyl ester (CAS No. 25364-76-5)
- 2-Propenoic acid, 2-methyl-3-phenyl-, ethyl ester (CAS No. 1734-78-7)
- Propanedioic acid, 2-[(4-methylphenyl)methylene]-, 1,3-diethyl ester (CAS No. 14111-33-2)
These compounds share similar structural features but differ in their specific substituents and UV absorption properties.
Properties
IUPAC Name |
diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)phenyl]methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-5-27-19(23)17(20(24)28-6-2)13-15-9-11-16(12-10-15)14-18(21(25)29-7-3)22(26)30-8-4/h9-14H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOKTNQLLUHUEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C=C(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074406 | |
Record name | Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6337-43-5 | |
Record name | 1,1′,3,3′-Tetraethyl 2,2′-(1,4-phenylenedimethylidyne)bis[propanedioate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6337-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, 1,1',3,3'-tetraethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC38065 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, 1,1',3,3'-tetraethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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